4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
Overview
Description
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one, also known as β-Ionone, is a naturally occurring compound found in various essential oils. It is a key component in the aroma of violets and is widely used in the fragrance and flavor industry. The compound has a molecular formula of C13H20O and a molecular weight of 192.2973 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the condensation, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of β-Ionone involves the use of large-scale reactors where citral and acetone are mixed in the presence of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ionone epoxide or ionone acid.
Reduction: Reduction of β-Ionone can yield dihydroionone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions[][3].
Major Products Formed
Oxidation: Ionone epoxide, ionone acid.
Reduction: Dihydroionone.
Substitution: Various substituted ionone derivatives[][3].
Scientific Research Applications
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and as a pheromone in certain insects.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic violet-like aroma. In biological systems, it may interact with various enzymes and receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
α-Ionone: Another isomer of ionone with a slightly different structure and aroma.
γ-Ionone: A less common isomer with distinct olfactory properties.
Dihydroionone: A reduced form of ionone with different chemical properties.
Uniqueness
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one is unique due to its specific structure, which imparts a characteristic violet-like aroma. This makes it highly valuable in the fragrance industry. Additionally, its versatility in undergoing various chemical reactions makes it a useful intermediate in organic synthesis .
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYTAPXSHCGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025451 | |
Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14901-07-6 | |
Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14901-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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